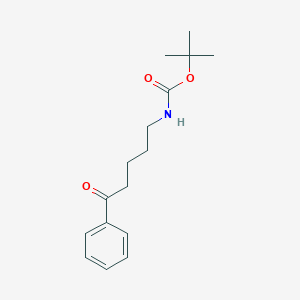
5-(N-Boc-amino)pentanophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including homologation, cyclization, and deprotection steps. For example, the synthesis of baclofen homologues demonstrates the utility of N-Boc protected intermediates in complex synthesis pathways. These pathways involve several steps including homologation at the carboxyl end, deoxygenation via a modified Barton-McCombie reaction, and subsequent ring opening and deprotection to yield the final compounds (Karla et al., 1999).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the chemical and pharmacological properties of a compound. For example, the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one provides insights into how specific configurations and substituents affect molecular folding and interactions, which is essential for designing molecules with desired biological activities (Lucarini & Tomasini, 2001).
Chemical Reactions and Properties
Chemical reactions involving 5-(N-Boc-amino)pentanophenone derivatives highlight their reactivity and functional versatility. For instance, reactions involving enamino ketones with benzophenone showcase the ability of these compounds to participate in photochemical reactions to yield complex structures, demonstrating the potential for creating novel compounds with unique chemical properties (Tokumitsu & Hayashi, 1980).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and stability, are critical for its application in synthesis and drug formulation. For example, the scalable non-aqueous process to prepare water-soluble 3-amino-pentan-1,5-diol highlights the importance of developing methods to enhance the physical properties of derivatives for their use in pharmaceuticals (Rawalpally et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific transformations, is essential for the application of 5-(N-Boc-amino)pentanophenone derivatives in synthesis. The synthesis and properties of pentane amino derivatives, including reactions with 1-bromopentanes and tests as reagents for the suppression of growth of sulfate-reducing bacteria, showcase the broad range of chemical properties and potential applications of these compounds (Talybov et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Amino Alcohols
Research by Guignard et al. (2016) demonstrated a method for converting (R)-phenylglycinol-derived oxazolopiperidone lactams into linear-chain enantiopure amino diols, which were isolated as their N-Boc derivatives. This process involves the simultaneous reductive opening of the oxazolidine and lactam rings, followed by the removal of the phenylethanol moiety, showcasing the compound's utility in synthesizing enantiopure amino alcohols with various substituents (Guignard, Llor, Urbina, Bosch, & Amat, 2016).
Peptide Chemistry and Proteasome Inhibitors
Lukić et al. (2017) synthesized novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, demonstrating their application in inhibiting cathepsins B and K. The study highlights the compound's potential in developing peptidomimetics and biologically active compounds based on the triazole scaffold, contributing to the field of enzyme inhibition research (Lukić, Grošelj, Novinec, & Svete, 2017).
Development of Serotonin Receptor Antagonists
A study on the synthesis of serotonin receptor antagonists explored the creation of conformationally constrained butyrophenones, showcasing the utility of aminoalkyl benzo and heterocycloalkanones derivatives. This research underlines the compound's relevance in neuroscience, particularly in dissecting the role of 5-HT(2) subtype receptors in pathophysiology (Brea et al., 2002).
Facilitation of Organic Syntheses
The compound and its derivatives are pivotal in facilitating organic syntheses, such as the scalable non-aqueous process for preparing water-soluble 3-amino-pentan-1,5-diol. This showcases its importance in developing efficient chemical processes for generating compounds with significant purity and yield, as detailed by Rawalpally et al. (2009) (Rawalpally, Ji, Cleary, & Edwards, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(5-oxo-5-phenylpentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-12-8-7-11-14(18)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDVCMJMJKSDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558199 | |
| Record name | tert-Butyl (5-oxo-5-phenylpentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-Boc-amino)pentanophenone | |
CAS RN |
116437-42-4 | |
| Record name | 1,1-Dimethylethyl N-(5-oxo-5-phenylpentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116437-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-oxo-5-phenylpentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116437-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



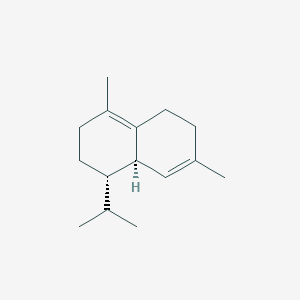





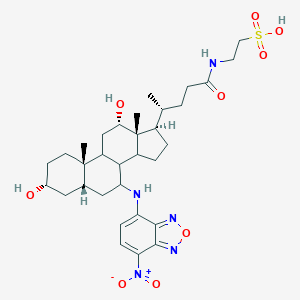


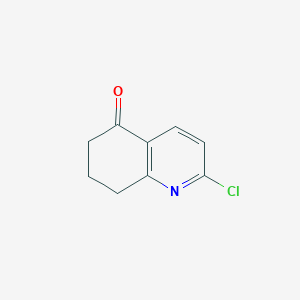


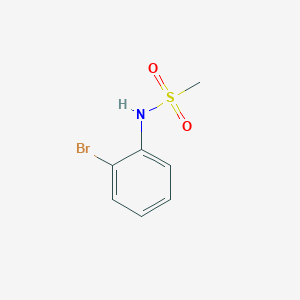
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)